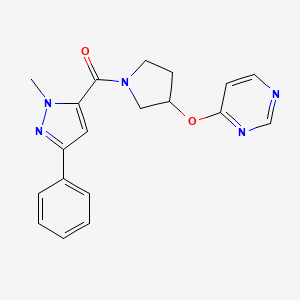

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Description

The compound “(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone” is a heterocyclic methanone derivative featuring two distinct pharmacophores: a 1-methyl-3-phenylpyrazole moiety and a pyrrolidine ring substituted with a pyrimidin-4-yloxy group. The pyrazole ring is known for its role in enhancing metabolic stability and binding affinity in medicinal chemistry, while the pyrrolidine-pyrrolidin-1-yl)methanone” is a heterocyclic methanone derivative featuring two distinct pharmacophores: a 1-methyl-3-phenylpyrazole moiety and a pyrrolidine ring substituted with a pyrimidin-4-yloxy group.

Synthetic routes for analogous methanone derivatives often involve coupling reactions between activated carbonyl intermediates and heterocyclic amines. For instance, describes the use of 1,4-dioxane and triethylamine as solvents for nucleophilic substitutions in similar pyrazole-thiophene methanones, suggesting that analogous conditions could apply to the target compound’s synthesis .

Properties

IUPAC Name |

(2-methyl-5-phenylpyrazol-3-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-23-17(11-16(22-23)14-5-3-2-4-6-14)19(25)24-10-8-15(12-24)26-18-7-9-20-13-21-18/h2-7,9,11,13,15H,8,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINSMDAWWSCTEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=NC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, and the regulation of specific biochemical pathways.

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme. This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function. .

Biochemical Pathways

The compound’s interaction with Tyrosine-protein phosphatase non-receptor type 1 can affect various biochemical pathways. These pathways are involved in critical cellular processes such as signal transduction, cell cycle regulation, and apoptosis. The inhibition of this enzyme can disrupt these pathways, leading to various downstream effects.

Pharmacokinetics

These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its target and the biochemical pathways it affects. Potential effects could include altered cell growth and division, disrupted signal transduction, and induced apoptosis.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects

Biological Activity

The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 298.35 g/mol. The structure features a pyrazole ring, a pyrimidine moiety, and a pyrrolidine ring, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that the pyrazole and pyrimidine components may play crucial roles in modulating enzyme activities and receptor interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell growth in cancer cell lines by disrupting key signaling pathways involved in tumor progression. For instance, one study demonstrated that derivatives of similar structures could effectively inhibit the YAP-TEAD association, leading to reduced transcriptional activity in cancer cells with defective Hippo signaling .

Antifungal Activity

Another area of interest is the antifungal properties of compounds containing pyrazole and pyrimidine rings. A related study synthesized various derivatives that exhibited moderate antifungal activity against phytopathogenic fungi, suggesting that similar structures may possess comparable effects .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, with IC50 values comparable to established anticancer agents.

Structure-Activity Relationship (SAR) Analysis

SAR studies have been pivotal in understanding how modifications to the compound's structure influence its biological activity. For instance, alterations in the substituents on the pyrazole ring have been shown to enhance or diminish potency against specific targets .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with three closely related derivatives from the literature.

Table 1: Comparative Analysis of Structural and Functional Features

| Compound Name | Core Structure Variations | Key Bioactivities/Properties | References |

|---|---|---|---|

| (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone (Target) | Pyrimidin-4-yloxy-pyrrolidine, 1-methyl-3-phenylpyrazole | Hypothesized kinase inhibition (based on pyrimidine’s role in ATP-binding pockets) | N/A |

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Pyridin-4-yl, dihydropyrazole, diphenylpyrazole | Antimicrobial activity (reported in ) | |

| (1H-indazol-3-yl)[rel-(3R,4R)-3-(methoxymethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone | Indazole, oxadiazole-pyrrolidine, methoxymethyl | Enhanced metabolic stability (oxadiazole’s resistance to hydrolysis) | |

| (Z)-4-[(3-Aminonaphthalen-2-ylamino)-(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Naphthalene-amino substituent, conjugated enone system | Fluorescence properties (potential for optical applications) |

Key Observations

Structural Variations and Bioactivity :

- The target compound’s pyrimidin-4-yloxy group distinguishes it from the pyridin-4-yl substituent in ’s derivative. Pyrimidine’s nitrogen-rich structure may enhance interactions with kinase ATP-binding sites compared to pyridine, which is less electronegative .

- The oxadiazole in ’s compound confers higher hydrolytic stability compared to the target’s pyrimidinyloxy ether, which may be more prone to oxidative degradation .

Synthetic Feasibility: The target compound’s pyrrolidine-pyrimidinyloxy linkage likely requires milder conditions than the multi-step thiophene functionalization described in , where elemental sulfur and malononitrile are employed .

Physicochemical Properties: The methoxymethyl group in ’s derivative improves lipophilicity (logP), whereas the target’s pyrimidinyloxy group may enhance aqueous solubility due to its polar oxygen atom . The conjugated enone system in ’s compound contributes to unique electronic properties, such as fluorescence, which are absent in the target compound .

Predicted Behavior: Tools like Hit Dexter 2.0 () could assess the target compound’s risk of promiscuous binding compared to analogues.

Gaps and Limitations

- Specific bioactivity data for the target compound are unavailable in the provided evidence. Inferences are drawn from structural analogs.

- Computational modeling (e.g., using Multiwfn for electron density analysis, as in ) could further elucidate electronic differences between the target and its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.